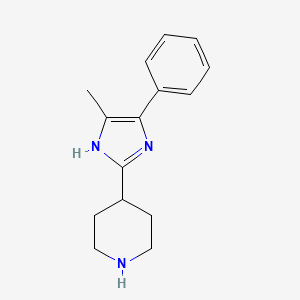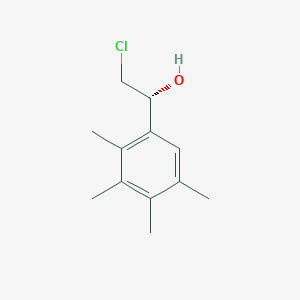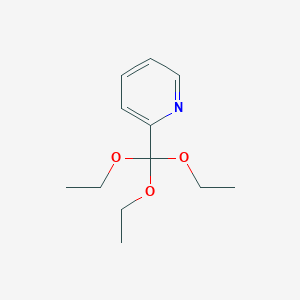
2-(Triethoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Triethoxymethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of the triethoxymethyl group at the 2-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethoxymethyl)pyridine typically involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxymethyl group. The general reaction scheme is as follows:
Pyridine+Cl-CH2-OCH2CH3→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability.
化学反応の分析
Types of Reactions
2-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield pyridine derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the triethoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.
科学的研究の応用
2-(Triethoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a precursor for biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(Triethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triethoxymethyl group can undergo hydrolysis, releasing reactive intermediates that interact with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the triethoxymethyl group, resulting in different reactivity and applications.
2-Ethoxymethylpyridine: Contains a shorter ethoxymethyl group, affecting its chemical properties and uses.
2-(Methoxymethyl)pyridine: Has a methoxymethyl group, leading to distinct reactivity and applications.
Uniqueness
2-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts specific chemical reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its role as a precursor in the synthesis of complex molecules make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
2-(triethoxymethyl)pyridine |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-9-7-8-10-13-11/h7-10H,4-6H2,1-3H3 |
InChIキー |
DAACENCADFMWEY-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=CC=N1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
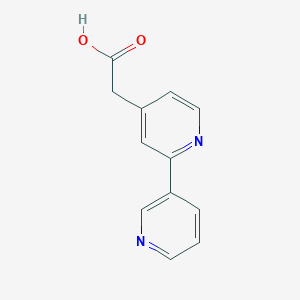

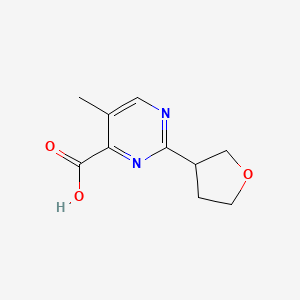
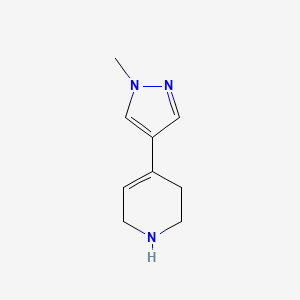
amine](/img/structure/B13153655.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)

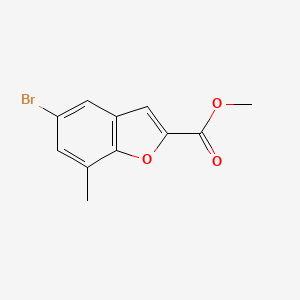
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
